molecular formula C20H30N2O B13720146 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole

17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole

Cat. No.: B13720146
M. Wt: 314.5 g/mol
InChI Key: GZCJWTCFQKPYQN-RLTHVMGOSA-N
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Description

17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is a synthetic anabolic steroid derived from dihydrotestosterone. It is known for its ability to promote muscle growth and enhance physical performance. This compound is often used in the field of sports and bodybuilding due to its potent anabolic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves several steps. One common method starts with the precursor dihydrotestosterone. The process includes the formation of a pyrazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.

    Biology: Employed in research on androgen receptors and their role in muscle growth and development.

    Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and hormone deficiencies.

    Industry: Utilized in the development of performance-enhancing drugs and supplements

Mechanism of Action

The mechanism of action of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves binding to androgen receptors in muscle and bone tissues. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is unique due to its specific structure, which provides a balance between anabolic and androgenic effects. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids .

Conclusion

This compound is a significant compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial production.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

(2S,13R,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

InChI

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13?,14-,15?,16?,18-,19-,20-/m0/s1

InChI Key

GZCJWTCFQKPYQN-RLTHVMGOSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@@H]2O)CCC4[C@@]3(CC5=C(C4)NN=C5)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C

Origin of Product

United States

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